(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Description
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride is an amine salt combining a propynyl (alkynyl) group and a 2,2,2-trifluoroethyl substituent. Its molecular formula is C₅H₆ClF₃N, with a calculated molecular weight of 172.56 g/mol. The propynyl group (HC≡C-CH₂-) confers high reactivity due to the triple bond, making it suitable for click chemistry or cross-coupling reactions. The trifluoroethyl group (CF₃CH₂-) introduces strong electron-withdrawing effects, enhancing stability and influencing solubility.
Properties
CAS No. |
2252175-80-5 |
|---|---|
Molecular Formula |
C5H7ClF3N |
Molecular Weight |
173.56 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H6F3N.ClH/c1-2-3-9-4-5(6,7)8;/h1,9H,3-4H2;1H |
InChI Key |
WIXGEAQTJFXYBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the following steps:
Alkylation Reaction: The initial step involves the alkylation of propargylamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.
Industrial Production Methods: On an industrial scale, the production process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Addition Reactions: The triple bond in the prop-2-yn-1-yl group allows for addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and conditions involving bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Electrophiles such as halogens or hydrogen halides.
Major Products:
Substitution: Formation of substituted amines.
Oxidation: Formation of aldehydes or ketones.
Addition: Formation of haloalkenes or haloalkanes.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine Hydrochloride
- Molecular Formula : C₅H₉ClF₃N
- Molecular Weight : 175.58 g/mol
- Key Differences : Replaces the propynyl group with a propenyl (alkenyl) group (CH₂=CH-CH₂-). The absence of a triple bond reduces reactivity in alkyne-specific reactions (e.g., cycloadditions) but may improve stability under oxidative conditions. The higher hydrogen count increases molecular weight compared to the propynyl analogue .
(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride
- Molecular Formula : C₅H₁₂ClF₂N
- Molecular Weight : 159.61 g/mol
- Key Differences: Features a difluoroethyl group (CF₂CH₂-) and an isopropyl substituent. The isopropyl group introduces steric bulk, which may hinder reactivity in sterically sensitive reactions .
3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride
- Molecular Formula : C₇H₈ClNS
- Molecular Weight : 189.66 g/mol
- Key Differences: Incorporates a thiophene ring instead of a trifluoroethyl group. The aromatic thiophene enhances π-π stacking interactions and may confer biological activity.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | C₅H₆ClF₃N | 172.56 | Propynyl, Trifluoroethyl | High (alkyne-specific reactions) |
| (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine HCl | C₅H₉ClF₃N | 175.58 | Propenyl, Trifluoroethyl | Moderate (alkene addition reactions) |
| (2,2-Difluoroethyl)(propan-2-yl)amine HCl | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl, Isopropyl | Low (steric hindrance) |
| 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | C₇H₈ClNS | 189.66 | Propynyl, Thiophene | Moderate (aromatic interactions) |
Notable Research Findings
- Synthesis : highlights the use of prop-2-yn-1-yl groups in imidazolidine derivatives via multi-component reactions, suggesting the target compound could be synthesized similarly using alkyne-functionalized precursors.
- Applications : Trifluoroethylamines are frequently used in agrochemicals and pharmaceuticals for their metabolic resistance. The target compound’s combination of alkynyl and trifluoroethyl groups may optimize both reactivity and stability in such applications .
Biological Activity
(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride is a compound characterized by its unique chemical structure, which includes a propynyl group and a trifluoromethyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C5H6F3N·HCl, with a molecular weight of approximately 137.10 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
The biological activity of this compound can be attributed to several key interactions:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, allowing for better membrane penetration.
- Covalent Bonding : The propynyl group may engage in covalent interactions with target proteins or enzymes, modulating their activity.
- Hydrolysis : The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert various biological effects.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : Preliminary studies have shown inhibitory effects on specific enzymatic activities, suggesting potential as a lead compound for drug development targeting those enzymes.
- Cellular Uptake : Investigations into cellular uptake mechanisms revealed that the trifluoromethyl group significantly enhances the compound's ability to cross lipid membranes, leading to increased intracellular concentrations and biological effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the potency and selectivity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and membrane permeability |
| Propynyl Group | Enhanced interaction with target proteins |
| Hydrolysis of Carbamate | Release of active intermediates |
These modifications highlight the importance of structural components in determining the biological efficacy of the compound.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Properties : Initial studies suggest that derivatives may exhibit antimicrobial activity, indicating potential for further investigation in the treatment of infectious diseases.
- Cancer Research : The ability to modulate enzyme activity positions this compound as a candidate therapeutic agent in cancer biology research .
Applications in Drug Development
Given its promising biological activity, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Potential derivatives are being investigated for their efficacy against bacterial infections.
- Cancer Therapeutics : Its ability to modulate specific enzymatic pathways makes it a candidate for cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
